molecular formula C17H16N4O B2877436 5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 338771-63-4

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No.: B2877436
CAS No.: 338771-63-4
M. Wt: 292.342
InChI Key: FLLGZHLDRRHIKJ-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy, methyl, phenyl, and 2-pyridinyl groups. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance. Its synthesis likely involves multi-step reactions, as seen in analogous compounds (e.g., alkyl aminopropenoate intermediates heated in acetic acid to form pyrimidine derivatives) .

Properties

IUPAC Name

5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21(13-8-4-3-5-9-13)17-15(22-2)12-19-16(20-17)14-10-6-7-11-18-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLGZHLDRRHIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326379
Record name 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338771-63-4
Record name 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine, with CAS number 338771-63-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological properties based on diverse research sources.

  • Molecular Formula : C17_{17}H16_{16}N4_{4}O
  • Molecular Weight : 284.34 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with methoxy, methyl, and phenyl groups, as well as a pyridine ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Specific synthetic pathways often utilize starting materials that allow for the introduction of the methoxy and pyridine substituents through nucleophilic substitutions and coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In studies evaluating antimicrobial efficacy, the compound demonstrated significant activity against various pathogens:

Pathogen MIC (µM) Effect
Pseudomonas aeruginosa0.21Potent inhibitory effect
Escherichia coli0.21Potent inhibitory effect
Candida speciesModerateAntifungal activity
Micrococcus luteusSelectiveGram-positive inhibition

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, which are known for their resistance to many conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3 cells) revealed that the compound exhibits promising results, suggesting potential for further development as an anticancer agent. The MTT assay results indicated a dose-dependent response in cell viability, supporting its potential use in cancer therapeutics .

Molecular docking studies have provided insights into the binding interactions of the compound with bacterial targets such as DNA gyrase and MurD. Key findings include:

  • Binding Energy : Comparable to established antibiotics like ciprofloxacin.
  • Hydrogen Bonds : Formation of critical hydrogen bonds with amino acid residues in the active sites of target enzymes.
  • Stability : The presence of π–π stacking interactions enhances binding stability.

These interactions are crucial for inhibiting bacterial proliferation and suggest a mechanism that could be exploited in drug design .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable:

Property Value
Lipophilicity (LogP)1.25
Predicted AbsorptionHigh gastrointestinal absorption
Blood-Brain Barrier PenetrationYes

These properties align with Lipinski's Rule of Five, indicating good oral bioavailability and potential for CNS activity .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against clinical strains of resistant bacteria, emphasizing its role in combating antibiotic resistance.
  • Cytotoxicity Profile : Another investigation showed that while exhibiting cytotoxic effects on cancer cell lines, it maintained selectivity towards healthy cells, suggesting a therapeutic window for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine and related pyrimidinamine derivatives:

Compound Name Molecular Formula Key Substituents Applications/Properties Synthesis Yield (If Available) References
This compound C₁₈H₁₈N₄O 2-(2-pyridinyl), 4-(N-methyl-N-phenyl), 5-methoxy Presumed pharmaceutical intermediate (inferred from analogs) Not explicitly stated N/A
N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine C₁₆H₁₅N₅ 4-(3-pyridinyl), 2-(5-amino-2-methylphenyl) Pharmaceutical intermediate; requires strict safety protocols (skin/eye irritant) Not provided
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ 5-chloro, 6-methyl, 2-(2-pyridinyl), 4-(phenethyl) Unknown; structural similarity suggests possible pesticidal or pharmacological activity Not provided
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 2-fluorophenyl, 5-(4-methoxyphenylaminomethyl), 6-methyl, 2-phenyl Antibacterial/antifungal activity; crystal structure stabilized by C–H⋯O hydrogen bonds Not provided
Key Observations:
  • Substituent Impact: The 2-pyridinyl group in the target compound contrasts with the 3-pyridinyl in N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, which may alter receptor binding or solubility .
  • Synthetic Routes: Analogous compounds (e.g., methyl/ethyl aminopropenoates) are synthesized via heating in acetic acid, yielding 29–33% of products . The target compound may follow similar pathways, though yields are unspecified.

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